molecular formula C6H4N4O3 B2961098 6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one CAS No. 1388050-64-3

6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one

Cat. No. B2961098
CAS RN: 1388050-64-3
M. Wt: 180.123
InChI Key: NXRRVTZDFUETHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one” is a compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied . The nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its N-methyl derivatives at 0–5°C and 60°C gives 5-nitro-and 5,6-dinitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones .


Molecular Structure Analysis

The molecular formula of “6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one” is C6H5N3O . It has a molecular weight of 135.12 .


Chemical Reactions Analysis

The nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its N-methyl derivatives at 0–5°C and 60°C gives 5-nitro-and 5,6-dinitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones . The nitration of 6-bromo-5-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is accompanied by oxidation of the 5-methyl group to carboxy .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . The density of the compound is 1.55±0.1 g/cm3 .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

This compound exhibits properties that make it useful as an analgesic and anti-inflammatory agent . Its structure allows it to interact with biological pathways that can alleviate pain and reduce inflammation, making it a potential candidate for the development of new painkillers and anti-inflammatory drugs.

Antidepressant Effects

Research indicates that derivatives of imidazo[4,5-b]pyridine, which include 6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one , show promise as antidepressants . Their ability to modulate neurotransmitter systems could be harnessed to treat mood disorders.

Cardiovascular Therapeutics

Compounds in this class have been found to have cardiotonic and antiarrhythmic properties . They could be used to develop treatments that manage heart rhythm disorders and improve heart muscle contraction.

Gastrointestinal Applications

The compound’s derivatives are known to possess antisecretory activities, which can be beneficial in treating conditions like peptic ulcers . They can potentially inhibit the secretion of gastric acids and offer a new approach to gastrointestinal therapy.

Antihypertensive Potential

Derivatives of 6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one have been identified as antagonists of angiotensin II receptors, which play a role in blood pressure regulation . This makes them candidates for the development of new antihypertensive drugs.

Antimicrobial and Antiviral Activity

The compound has shown antimicrobial and antiviral activities, suggesting its use in developing new treatments for infections . Its ability to inhibit the growth of pathogens could be crucial in the fight against drug-resistant strains.

Agricultural Uses

In agriculture, derivatives of this compound have been used for the treatment of shoots of broad-leaved plants and in rodent control . Their biological activity can be tailored to protect crops and manage pests effectively.

Oncology Research

The cytotoxic activity of this compound’s derivatives makes them of interest in cancer research . They could be used to design drugs that selectively target cancer cells, minimizing damage to healthy tissues.

Future Directions

The future directions for “6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one” and similar compounds could involve further exploration of their therapeutic potential . As imidazole-containing compounds have a broad range of chemical and biological properties, they have become an important synthon in the development of new drugs .

properties

IUPAC Name

6-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-6-8-4-1-3(10(12)13)2-7-5(4)9-6/h1-2H,(H2,7,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRRVTZDFUETHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one

CAS RN

1388050-64-3
Record name 6-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.